N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

Catalog No.
S13663826
CAS No.
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

Product Name

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

IUPAC Name

N-[1-(5-formylfuran-2-yl)azetidin-3-yl]acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14)

InChI Key

BFGQLCPNTGIEBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(C1)C2=CC=C(O2)C=O

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a chemical compound featuring a unique structure that includes an azetidine ring and a furan moiety with an aldehyde functional group. This compound is characterized by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the furan ring contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide can be attributed to the functional groups present in its structure. The aldehyde group in the furan ring can participate in nucleophilic addition reactions, while the azetidine ring may undergo various transformations such as acylation or substitution reactions. Additionally, this compound can potentially participate in cyclization reactions or form adducts with nucleophiles due to the electrophilic nature of the aldehyde.

The synthesis of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide can be achieved through several synthetic routes. One potential method involves the reaction of a suitable azetidine precursor with 5-formylfuran under controlled conditions. This could be followed by acetylation to introduce the acetamide functionality. Another approach might involve the use of coupling reactions between azetidine derivatives and furan-based aldehydes.

Example Synthetic Route:

  • Formation of Azetidine Ring: Start with a precursor such as 3-aminoacetic acid or similar compounds.
  • Reactivity with Furan Aldehyde: React the azetidine derivative with 5-formylfuran in the presence of a catalyst.
  • Acetamide Formation: Acetylate the resulting product using acetic anhydride or acetyl chloride.

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide holds potential applications in medicinal chemistry as a lead compound for developing new drugs targeting various diseases, particularly those related to oxidative stress and inflammation. Its unique structure may also make it suitable for use in materials science or as a building block in organic synthesis.

Interaction studies involving N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide could focus on its binding affinity to biological targets such as enzymes or receptors implicated in disease processes. Techniques such as molecular docking studies, surface plasmon resonance, or isothermal titration calorimetry could provide insights into its interaction profiles and help identify potential therapeutic uses.

Several compounds share structural similarities with N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide. These include:

  • Azetidinone Derivatives: Compounds containing azetidinone rings often exhibit significant biological activity.
  • Furan-Based Antioxidants: Various furan derivatives are known for their antioxidant properties.
  • Aromatic Aldehydes: Compounds like salicylaldehyde that contain aromatic aldehyde groups may show similar reactivity patterns.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamideAzetidine + FuranPotential antimicrobialUnique combination of azetidine and furan
2-AcetylfuranFuranAntioxidantSimple furan structure
4-AcetylanilineAromatic AldehydeAnticancerContains an aromatic amine
3-AcetoxyazetidineAzetidineAntimicrobialAcetoxy group enhances solubility

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide stands out due to its dual functionality from both the azetidine and furan components, potentially offering diverse applications in drug development and materials science that other similar compounds may not provide. Further research is warranted to fully explore its capabilities and therapeutic potentials.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.08479225 g/mol

Monoisotopic Mass

208.08479225 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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